Tris(2-chloroisopropyl) phosphate

説明

Contextualizing TCPP as an Organophosphate Ester (OPE) Flame Retardant in Current Research

TCPP belongs to the class of organophosphate esters (OPEs), a group of chemicals widely used in various consumer and industrial products to reduce flammability. researchgate.net OPEs, including TCPP, have been increasingly used as replacements for polybrominated diphenyl ethers (PBDEs), another class of flame retardants that have been phased out due to environmental and health concerns. nih.govoup.com This substitution has led to a surge in research focused on the environmental presence, fate, and potential impacts of OPEs.

TCPP is one of the most frequently detected OPEs in various environmental compartments. nih.gov It is extensively used in the production of flexible and rigid polyurethane foams, which are found in furniture, construction materials, and automotive applications. nih.govthechemco.com Additionally, it is utilized in textiles, paints, coatings, and adhesives. nih.govnih.gov The non-covalent bonding of TCPP within these materials allows it to leach into the surrounding environment, leading to its widespread detection in indoor and outdoor air, dust, water, and soil. nih.govnih.gov

The ubiquitous nature of TCPP has prompted numerous studies to investigate its potential for human exposure. nih.gov Research has confirmed the presence of TCPP and its metabolites in human tissues and fluids, including serum, breast milk, and urine. nih.govnih.govresearchgate.net This has raised questions about its potential effects on human health, driving further academic inquiry into its toxicological profile.

Isomeric Composition of Commercial TCPP and Research Implications

A critical aspect of TCPP research is its complex isomeric composition. Commercial TCPP is not a single chemical entity but rather a mixture of several isomers. The industrial synthesis of TCPP, which involves the reaction of phosphoryl chloride with propylene (B89431) oxide, results in a product containing multiple structural variations. nih.govwikipedia.org

The most abundant isomer in commercial TCPP mixtures is tris(1-chloro-2-propyl) phosphate (B84403), often referred to as TCIPP. nih.govmdpi.com However, the exact composition can vary between manufacturers and even between different batches from the same manufacturer. nih.gov

Table 1: Common Isomers in Commercial TCPP Mixtures

| Isomer Name | Abundance in Commercial Products |

|---|---|

| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 50% - 85% nih.gov |

| Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate | 15% - 40% nih.gov |

| Bis(2-chloropropyl) 2-chloroisopropyl phosphate | <15% nih.gov |

This table is interactive. You can sort and filter the data.

This isomeric complexity has significant implications for research. The physical, chemical, and toxicological properties of the individual isomers can differ. Therefore, studies that use commercial TCPP mixtures are investigating the combined effects of these isomers. The varying ratios of isomers in different commercial products can lead to inconsistencies in research findings, making it challenging to compare results across studies.

Furthermore, the environmental fate and transport of TCPP can be influenced by the properties of its individual isomers. For instance, differences in water solubility and vapor pressure among isomers can affect their distribution in air, water, and soil. The degradation of TCPP in the environment and in biological systems can also produce different metabolites depending on the starting isomer. This necessitates the development of analytical methods capable of separating and quantifying the individual isomers to accurately assess environmental contamination and human exposure.

Historical Development of TCPP Research and Its Trajectory in Scholarly Discourse

Research on TCPP has evolved significantly over the past few decades. Early studies primarily focused on its efficacy as a flame retardant and its industrial applications. As environmental science and analytical techniques advanced, the focus of research shifted towards understanding the environmental occurrence and fate of TCPP.

The phase-out of PBDEs in the early 2000s marked a turning point in TCPP research. duke.edu As TCPP became a prominent replacement, scientific scrutiny of its potential environmental and health impacts intensified. This led to a rapid increase in the number of publications on TCPP, with researchers investigating its presence in various environmental media, its potential for bioaccumulation, and its toxicological effects on different organisms.

In recent years, the focus of TCPP research has become more nuanced. There is a growing emphasis on understanding the effects of individual isomers, the mechanisms of toxicity, and the potential for TCPP to act as an endocrine-disrupting chemical. researchgate.net Studies are increasingly employing advanced analytical techniques to differentiate between isomers and to identify novel metabolites. Furthermore, there is a growing body of research on the human health implications of TCPP exposure, including studies on its potential to induce genotoxicity and apoptosis. nih.gov

Rationale for Comprehensive Academic Investigation of TCPP

The widespread use and environmental presence of TCPP provide a strong rationale for its comprehensive academic investigation. nih.govnih.gov The increasing production and use of TCPP as a replacement for other flame retardants have led to its ubiquitous distribution in the environment and documented human exposure. nih.govnih.gov

Key drivers for the continued academic investigation of TCPP include:

Human Exposure: The presence of TCPP in consumer products, indoor dust, and the food chain leads to widespread human exposure through inhalation, ingestion, and dermal contact. nih.govnih.gov Research is needed to accurately quantify exposure levels and to identify the primary exposure pathways.

Potential for Adverse Health Effects: While research is ongoing, some studies have suggested that TCPP may have the potential to cause adverse health effects. nih.govbohrium.com Further investigation into its toxicological profile, including its potential carcinogenicity, genotoxicity, and endocrine-disrupting activity, is necessary to fully understand the risks to human health. nih.govmdpi.com

Isomeric Complexity: The variable composition of commercial TCPP mixtures presents a significant challenge for risk assessment. nih.gov Research is needed to characterize the properties and toxicity of individual isomers to develop a more accurate understanding of the risks associated with TCPP exposure.

Regulatory Scrutiny: Regulatory agencies worldwide are evaluating the risks associated with TCPP. nih.govnih.gov Comprehensive scientific data is essential to inform evidence-based regulatory decisions regarding the production, use, and disposal of TCPP.

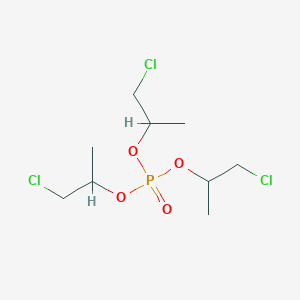

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tris(1-chloropropan-2-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMPUXDNESXNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3O4P | |

| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026259 | |

| Record name | Tris(2-chloroisopropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(1-chloro-2-propyl) phosphate is a clear colorless viscous liquid. (NTP, 1992), Liquid, Colorless viscous liquid; [CAMEO] Colorless liquid; [Albemarle MSDS] | |

| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1-chloro-, 2,2',2''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(1-chloro-2-propyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

235-248 °C | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), 218 - 220 °C (424 - 428 °F) - Open Cup | |

| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 1.6X10+3 mg/L at 25 °C | |

| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 1.29 at 25 °C | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0092 [mmHg] | |

| Record name | Tris(1-chloro-2-propyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

13674-84-5 | |

| Record name | TRIS(1-CHLORO-2-PROPYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroisopropyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13674-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-(2-chloroisopropyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-chloro-, 2,2',2''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-chloroisopropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloro-1-methylethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CHLOROISOPROPYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRT22GFY70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-42 °C | |

| Record name | Tri-(2-chloroisopropyl) phosphate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Occurrence and Distribution of Tcpp in Scholarly Investigations

Detection and Quantification of TCPP in Environmental Matrices

Scientific investigations have consistently identified TCPP in various environmental samples, including air, water, and dust. nih.gov Its presence is noted in both indoor and outdoor settings, often at significant concentrations. fera.co.uk

Atmospheric Presence and Long-Range Transport Phenomena

TCPP is frequently detected in the atmosphere, a testament to its volatility and persistence. nih.gov Studies have shown that it can be transported over long distances, far from its original sources. canada.ca

Indoor environments, such as homes and offices, consistently show higher concentrations of TCPP compared to outdoor air, indicating significant indoor sources. researchgate.net The compound is released from a wide array of products, including furniture with polyurethane foam, electronics, and building materials. gvchem.comresearchgate.net

Research has demonstrated a direct correlation between the presence of products containing TCPP, like fireproof upholstered furniture, and elevated levels of the compound in indoor air. researchgate.net For instance, one study measured indoor TCPP concentrations ranging from 400 to 880 ng/m³ after the introduction of such furniture. researchgate.net Another study in various indoor environments found total organophosphate flame retardant (OPFR) concentrations to be significantly higher indoors (median of 40.23 ng/m³) than outdoors (median of 5.38 ng/m³), with TCPP being a dominant compound. researchgate.net The use of spray polyurethane foam (SPF) insulation has also been identified as a primary source of indoor TCPP. nist.gov

Interactive Table: Reported Indoor Air Concentrations of TCPP.

TCPP is not confined to indoor environments; it is also a prevalent contaminant in outdoor air. fera.co.uk It has been identified as one of the most abundant organophosphate esters in North American outdoor air. fera.co.uk A study in Toronto, Canada, estimated aggregate emissions of TCPP to the city's air to be approximately 1600 kg per year. fera.co.uk

The presence of TCPP in remote regions like the Arctic provides strong evidence of its capacity for long-range atmospheric transport. canada.carsc.org It has been detected in Arctic air and even in ice cores, indicating its deposition in these pristine environments. rsc.org One study found TCPP to be the flame retardant at the highest concentrations in Arctic air. gvchem.com Research on Canadian high Arctic ice cores revealed that in 2014, the depositional flux of TCPP was 42 μg m⁻². rsc.org The detection of TCPP in remote Arctic locations is attributed to its association with aerosols, which facilitates its transport over vast distances. rsc.orgresearchgate.net

Interactive Table: TCPP in Outdoor and Arctic Environments.

Aquatic System Contamination Studies

TCPP's solubility in water contributes to its widespread presence in various aquatic systems. wa.gov It is routinely found in rivers, lakes, and seawater. wa.gov

Wastewater treatment plants (WWTPs) are identified as a significant source of TCPP in aquatic environments. nih.gov Studies have shown that conventional treatment processes are not effective at completely removing TCPP. wa.gov As a result, it is frequently detected in the final effluent from these plants. fera.co.uk

TCPP is commonly found in surface waters, including rivers and streams. fera.co.uk For example, in a study of urban streams in the Greater Toronto Area, TCPP was detected in 100% of the samples, with concentrations reaching into the μg/L range during high flow periods. fera.co.uk In the United States, a 2006-2007 study of 19 drinking water treatment plants found TCPP in 42% of the source water samples with a mean concentration of 180 ng/L, and in 28% of the finished drinking water with a mean of 210 ng/L. wa.gov A more recent study in New York State detected TCPP in 91% of tap water samples, with a mean concentration of 11.6 ng/L. wa.gov

Interactive Table: TCPP Concentrations in Wastewater and Surface Water.

The contamination of TCPP extends to marine environments. researchgate.net A comprehensive study of the River Elbe estuary and the German Bight (North Sea) found TCPP to be the dominant organophosphate, with concentrations ranging from 40-250 ng/L in the Elbe and 3-28 ng/L in the German Bight. bohrium.com The riverine input of organophosphates into the North Sea from major tributaries was estimated to be about 50 tons per year. bohrium.com TCPP has also been detected in marine food sources like fish, crab, and mussels at concentrations of 0.2–17 μg/kg, highlighting a pathway for its entry into the marine food web. nih.gov

Interactive Table: TCPP Concentrations in Marine Environments.

Drinking Water Detection

TCPP is frequently detected in drinking water sources. gvchem.comhealthvermont.gov Studies in various countries have reported its presence in tap water, purified water, and bottled water. researchgate.net In a study of tap water from Shanghai, China, TCPP was a primary organophosphate flame retardant (OPFR) found, with mean concentrations of 20.0 ng/L and 33.4 ng/L in two different studies. mdpi.com Similarly, research in Korea on 127 drinking water samples, including tap, purified, and bottled water, found TCPP among the predominant OPFR compounds. researchgate.net The total concentration of all OPFRs in these samples ranged from below the method detection limit to 1660 ng/L, with a median of 48.7 ng/L. researchgate.net

The table below summarizes findings from various studies on TCPP detection in drinking water.

| Location/Study | Water Type | TCPP Concentration | Citation |

| Shanghai, China | Tap Water | Mean: 20.0 ng/L & 33.4 ng/L | mdpi.com |

| Korea | Drinking Water (Tap, Purified, Bottled) | Predominant OPFR; Total OPFRs up to 1660 ng/L | researchgate.net |

| River Ruhr, Germany | Untreated Surface Water | 50-150 ng/L | nih.gov |

| River Ruhr, Germany | Treated Drinking Water | <0.3-3 ng/L | nih.gov |

| Various Countries | Drinking Water | Detected | nih.govresearchgate.net |

Soil and Sediment Investigations

TCPP has been identified in soil and sediment, often as a result of industrial contamination and leaching from products. nih.govcdc.gov Phosphate (B84403) ester levels, including compounds like TCP, have been found in river sediments of industrial areas at concentrations of 0.1–1 μg/g. cdc.gov Specific studies in Japan have detected TCP in sediments with levels ranging from 4 to 2,160 ng/g. cdc.gov In the Detroit River, TCP was reported in sediments at concentrations between 0.23 and 1.3 mg/kg. cdc.gov

The mobility of TCPP in soil is a key factor in its potential to contaminate groundwater. cdc.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for TCPP is reported as 2,591, which indicates a relatively low leaching potential compared to more mobile compounds like TCEP (Koc of 151). cdc.gov Despite this, TCPP's persistence is a concern; it showed no decrease in concentration in landfill leachate after 80 days under aerobic conditions. cdc.gov One study investigating the impact of TCPP on pakchoi grown in soil found that planting the vegetable could significantly reduce the bioavailable portion of TCPP in the soil, with removal rates of 39.9%-54.1% for the bioavailable fraction. nih.gov

The following table presents data on TCPP concentrations found in soil and sediment from various research investigations.

| Location/Study | Matrix | TCPP/TCP Concentration | Citation |

| Industrial Areas (General) | River Sediments | 0.1–1 μg/g | cdc.gov |

| Japan | Sediments | 4–2,160 ng/g | cdc.gov |

| Detroit River, USA | Sediments | 0.23–1.3 mg/kg | cdc.gov |

| Pakchoi Cultivation Study | Soil (Initial Concentrations) | 10, 100, 500, 1000 μg/kg | nih.gov |

| Various Locations | Soil & Sediment | Detected | nih.govresearchgate.net |

Presence in Biota and Bioaccumulation Potential

TCPP has been detected in various organisms, indicating its entry into the food web. nih.govnih.gov However, data from aquatic biota suggest that TCPP is not significantly bioaccumulative. nih.gov A study on the flame retardant's effects on the earthworm Eisenia fetida showed that environmentally relevant concentrations could inhibit growth and reproduction. researchgate.net Another study investigated the uptake of TCPP by pakchoi plants from soil, finding that it was easily transferred from the roots to the leaves, with a translocation factor as high as 12.6. nih.gov The highest concentrations found in the roots, stems, and leaves were 275.9, 80.0, and 2126.3 μg/kg, respectively. nih.gov

Research using an integrated proteomic and metabolomic approach on rockfish (Sebastes schlegeli) exposed to TCPP revealed significant alterations in proteins and metabolites involved in key biological pathways, including neurotransmission and detoxification. nih.gov Studies on human populations have detected TCPP and its metabolites in various biological samples, including plasma, urine, and breast milk, confirming human exposure. nih.govnih.govgvchem.comnih.gov Limited genotoxicity studies have been conducted, but TCPP is considered a potential carcinogen. nih.gov

Sources and Pathways of TCPP Release into the Environment for Research Analysis

The release of TCPP into the environment stems from both its production and its use in a wide array of products. nih.gov It is an additive flame retardant, meaning it is not chemically bound to the materials it is used in, which facilitates its escape into the environment. gvchem.comatamanchemicals.com

Industrial Production and Waste Effluents

TCPP is produced in a closed system by reacting phosphorus oxychloride with propylene (B89431) oxide. nih.govwho.int In 2014, the United States manufactured approximately 43 million pounds of TCPP. nih.gov While production in closed systems is designed to minimize environmental release, TCPP can enter the environment from industrial sites and through wastewater. nih.govoecd.org

Wastewater treatment plants (WWTPs) are considered a primary source of TCPP in natural water bodies. nih.gov Studies have shown that many treatment facilities can only remove a small portion of TCPP from wastewater. health.state.mn.us Consequently, it is detected in both wastewater influent and effluent. gvchem.comhealth.state.mn.us This leads to its presence in surface waters that receive treated sewage. cdc.gov

Migration from Consumer Products and Building Materials

A significant pathway for TCPP entering the environment, particularly indoor environments, is its migration from consumer products and building materials. gvchem.comnih.gov As an additive plasticizer, TCPP can be released from products over time through volatilization and abrasion, contaminating indoor air and dust. gvchem.comdiva-portal.org This is a primary route of human exposure. nih.gov Products containing TCPP include textiles, paints, coatings, adhesives, and electronics. nih.govnih.gov

The main application of TCPP is as a flame retardant in flexible and rigid polyurethane (PU) foams. mdpi.comnih.govatamanchemicals.comwho.int These foams are used extensively in furniture, construction materials, and automotive components. nih.govnih.govmade-in-china.commade-in-china.com

Flexible Polyurethane Foam: Used in upholstered furniture and mattresses, TCPP content in furniture foam has been reported to be between 0.5-22% by weight. nih.govatamanchemicals.com

Rigid Polyurethane Foam: Used for insulation in construction, TCPP is a key additive to improve fire resistance. nih.govcortexch.comtandfonline.com Studies on spray polyurethane foam (SPF) have identified TCPP as the most commonly emitted flame retardant. nih.gov Research indicates that TCPP emissions from SPF are dependent on factors like temperature and airflow. nih.gov One study found that do-it-yourself spray foams contained TCPP levels ranging from 0.9% to 30% by weight. researchgate.net

The release of TCPP from these foams is a continuous process. gvchem.comyu.edu.jo A study on the kinetics of TCPP release from PU foam found that it follows first-order kinetics and is enhanced by thermal and UV aging. yu.edu.jo This migration from widely used foam products contributes significantly to its status as a ubiquitous contaminant in indoor and outdoor environments. gvchem.commdpi.com

Textiles, Paints, Coatings, Adhesives, and Electronics

Tris(1-chloro-2-propyl) phosphate (TCPP) is a widely utilized additive flame retardant, incorporated into a variety of consumer and industrial products to meet flammability standards. nih.govnih.govnih.gov Its presence has been documented in numerous scholarly investigations focusing on textiles, paints, coatings, adhesives, and electronics.

Textiles: TCPP is frequently applied to textiles to enhance their fire resistance. nih.govatamanchemicals.com This is particularly common in materials used for furniture upholstery, curtains, and automotive interiors. Scholarly sources and industry reports indicate that the concentration of TCPP in these products can vary significantly. For instance, in fabrics, textiles, and leather products, the maximum concentration of TCPP can range from 30% to 60% by weight. atamanchemicals.com In the context of furniture, where textiles are used in conjunction with polyurethane foam, detection rates of TCPP in the foam have been reported to be between 0.5% and 22% by weight. atamanchemicals.com For baby products containing foam, the concentration has been found to be between 1% and 14% by weight. wa.gov

Interactive Data Table: Concentration of TCPP in Textiles and Related Foams

| Product Category | TCPP Concentration (% by weight) | Source(s) |

| Fabrics, Textiles, and Leather Products | 30 - 60 (maximum) | atamanchemicals.com |

| Furniture Foam | 0.5 - 22 | atamanchemicals.com |

| Baby Product Foam | 1 - 14 | wa.gov |

Paints, Coatings, and Adhesives: TCPP is also incorporated into paints, coatings, and adhesives to provide flame retardant properties to the surfaces and materials to which they are applied. nih.govnih.govnih.gov It is used in various types of coatings, including those for building materials and industrial applications. researchgate.net While its use in these applications is well-documented, specific concentration ranges in final paint, coating, and adhesive formulations are not extensively detailed in publicly available scholarly literature. The primary function of TCPP in these products is to inhibit combustion and slow the spread of flames on the coated or bonded materials. researchgate.net

Electronics: The use of TCPP as a flame retardant extends to the electronics industry. nih.govnih.govnih.gov It is added to the plastics used in the housings of electronic devices and in components such as circuit boards to reduce the risk of fire. nih.gov As with paints and adhesives, while the presence of TCPP in electronic products is confirmed by research, specific quantitative data on its concentration levels within these goods are not widely available in scientific papers.

Atmospheric Deposition and Snow/Ice as Sinks

Tris(1-chloro-2-propyl) phosphate can be released into the environment from manufactured products and subsequently undergo atmospheric transport. researchgate.net As a result, it is detected in various environmental compartments, including the atmosphere, and can be deposited in remote regions, where snow and ice can act as environmental sinks.

Scholarly investigations, particularly in the Arctic, have provided detailed findings on the atmospheric deposition of TCPP. A study of ice cores from the Canadian High Arctic has quantified the depositional flux and concentration of TCPP, revealing its long-range transport and accumulation in polar regions.

One such study found that in the Devon Ice Cap, the annual depositional flux of total organophosphate esters (OPEs) in 2014 was 81 μg m⁻², with TCPP being a dominant compound at 42 μg m⁻². rsc.org The research also highlighted an exponentially increasing depositional flux of TCPP, with a doubling time of approximately 4.1 years. rsc.org At a more northern location, the Mt. Oxford icefield, the annual total OPE flux in 2016 was lower at 5.3 μg m⁻², with TCPP and tris(2-butoxyethyl) phosphate each contributing 1.5 μg m⁻². rsc.org

Interactive Data Table: Atmospheric Deposition and Concentration of TCPP in Arctic Ice Cores

| Location | Year | Annual Depositional Flux of TCPP (μg m⁻²) | Concentration in Ice (ng L⁻¹) | Source(s) |

| Devon Ice Cap, Canada | 2014 | 42 | Not explicitly stated for this flux | rsc.org |

| Mt. Oxford icefield, Canada | 2016 | 1.5 | Not explicitly stated for this flux | rsc.org |

| Devon Ice Cap, Canada | 2015 | Not explicitly stated | 158 (median) | Not explicitly stated |

These findings from ice core records demonstrate that TCPP is subject to atmospheric transport and is deposited in remote ecosystems. The accumulation of TCPP in snow and ice serves as a long-term record of its environmental presence and highlights the potential for its release into aquatic systems during melting events.

Environmental Fate and Transport Mechanisms of Tcpp in Academic Inquiry

Degradation Pathways and Kinetics

The degradation of TCPP in environmental and engineered systems follows several pathways, with kinetics that are highly dependent on the specific conditions and technologies employed. In many advanced treatment processes, the degradation follows pseudo-first-order kinetics. nih.govnih.gov For instance, in the UV/H₂O₂ process, TCPP is effectively degraded, with the second-order rate constant for the reaction between TCPP and the hydroxyl radical determined to be 4.35 (±0.13) × 10⁸ M⁻¹ s⁻¹. nih.govresearchgate.net Similarly, the photocatalytic degradation of TCPP using a TiO₂-001/UV process also adheres to pseudo-first-order kinetic reactions. nih.govtandfonline.com

Biodegradation Studies and Persistence Assessment

The persistence of TCPP in the environment is a key concern. It is generally considered resistant to natural biodegradation processes, with an estimated environmental half-life exceeding 60 days. nih.govhealthvermont.gov Standard biodegradation assays have shown that TCPP does not readily biodegrade. oecd.org This resistance to breakdown contributes to its widespread presence in water bodies and soil. nih.gov

However, recent research has demonstrated that specific microbial strains can degrade TCPP under controlled conditions. A notable example is the novel strain Amycolatopsis sp. FT-1, which has proven to be an efficient TCPP degrader. documentsdelivered.comnih.gov In one study, this strain achieved 100% degradation efficiency under optimized conditions. documentsdelivered.comnih.gov The biodegradation pathway involves the transformation of TCPP into diester, monoester, and ketone products through hydrolysis by phosphoesterase and oxidation. documentsdelivered.comnih.gov

**Table 1: Optimized Conditions for TCPP Biodegradation by *Amycolatopsis sp. FT-1***

| Parameter | Optimal Value |

|---|---|

| Glucose Concentration | 6.0 g/L |

| TCPP Concentration | 1.1 mg/L |

| pH | 6.3 |

| Temperature | 35 °C |

This table summarizes the optimal conditions for achieving maximum (100%) biodegradation efficiency of TCPP by the bacterial strain Amycolatopsis sp. FT-1, as identified in recent studies. documentsdelivered.comnih.gov

Advanced Oxidation Processes (AOPs) for TCPP Degradation

Given TCPP's resistance to conventional water treatments like biological processes and simple UV irradiation, Advanced Oxidation Processes (AOPs) have been extensively investigated as a more effective removal strategy. nih.govresearchgate.netelsevierpure.com AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down persistent organic pollutants like TCPP. mdpi.comdoi.org

The UV/H₂O₂ process is a prominent AOP for TCPP degradation. In this method, the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet light generates powerful hydroxyl radicals that attack the TCPP molecule. nih.govelsevierpure.com Studies have shown that TCPP is effectively degraded through this process, following pseudo-first-order kinetics. nih.govresearchgate.net The primary degradation mechanism is identified as OH-radical-induced hydroxylation. nih.govresearchgate.net The efficiency of this process is influenced by factors such as the concentration of H₂O₂, pH, and the presence of other water components like bicarbonate, nitrate, and humic acid, which can scavenge the hydroxyl radicals. nih.govelsevierpure.com During a 12-hour UV/H₂O₂ reaction, approximately 64.2% of the total organic carbon in TCPP can be mineralized. nih.govresearchgate.net

A novel approach for degrading TCPP involves the synergistic use of persulfate (PS) and zero-valent iron (ZVI) in a mechanochemical (MC) process. researchgate.netresearchgate.net This solvent-free, solid-phase method uses ball milling to activate a dual degradation pathway. researchgate.net ZVI activates persulfate to produce hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which are powerful oxidizing agents. researchgate.netnih.govnih.gov Concurrently, ZVI itself acts as a reducing agent, facilitating reductive dechlorination of the intermediate products. researchgate.net

This combined oxidative and reductive process has demonstrated high efficiency, with studies showing 96.5% degradation of TCPP after two hours of milling. researchgate.netresearchgate.net The process leads to the release of chloride (Cl⁻), sulfate (SO₄²⁻), and phosphate (B84403) (PO₄³⁻) ions from the parent molecule. researchgate.netresearchgate.net

Table 2: TCPP Degradation Efficiency in a Mechanochemical ZVI/Persulfate System

| Milling Time | TCPP Degradation | Cl⁻ Release | SO₄²⁻ Release | PO₄³⁻ Release | Mineralization Rate |

|---|---|---|---|---|---|

| 2 hours | 96.5% | 63.16% | 50.39% | 42.01% | 35.87% |

This table presents the degradation and mineralization results for TCPP after 2 hours in a mechanochemical system using zero-valent iron and persulfate as co-milling agents. researchgate.netresearchgate.net

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) as a photocatalyst, is another effective AOP for TCPP removal. nih.govtandfonline.comtandfonline.com When TiO₂ is irradiated with UV light, it generates electron-hole pairs, leading to the formation of hydroxyl radicals, which are the main reactive species responsible for degradation. nih.govresearchgate.net

Studies using TiO₂ nanosheets with exposed (001) crystal planes have shown high photocatalytic activity, achieving 95% removal of TCPP in 360 minutes under optimized conditions. nih.govtandfonline.com The degradation process decomposes TCPP into smaller organic molecules, eventually mineralizing them into carbon dioxide and water, along with the release of phosphate and chloride ions. nih.govtandfonline.com The efficiency of photocatalytic degradation is sensitive to parameters such as initial pH, catalyst dosage, and initial TCPP concentration. tandfonline.comresearchgate.net

Identification and Toxicity of Degradation Products and Metabolites

The degradation of TCPP results in the formation of various transformation products and metabolites, the nature of which depends on the degradation pathway.

Biodegradation by Amycolatopsis sp. FT-1 transforms TCPP into diester, monoester, and ketone products. nih.gov Luminescent bacteria tests have confirmed that the biotoxicity of TCPP is significantly reduced following this biodegradation process. documentsdelivered.comnih.gov

In contrast, the mechanochemical process with ZVI and persulfate, while highly effective at degrading TCPP, results in intermediate organochloride products that retain some toxicity. researchgate.net Despite a high degradation rate of the parent compound, the mineralization is incomplete (around 35.87%), and the remaining intermediates have shown evidence of toxicity. researchgate.net

Human biomonitoring studies have identified key metabolites of TCPP in urine, namely bis(1-chloro-2-propyl) phosphate (BCIPP) and bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate (BCIPHIPP). nih.gov While TCPP itself is considered harmful to various aquatic organisms and may pose risks to human health, the toxicity of its various environmental and metabolic transformation products remains an active area of research. nih.govscbt.comresearchgate.net

Environmental Transport Modeling and Characterization

Mathematical models are essential tools for predicting the environmental distribution and long-range transport potential of chemicals like TCPP. epa.gov These models integrate the physicochemical properties of the compound with environmental parameters to simulate its movement and persistence in different environmental media. epa.gov For instance, the Indoor Environmental Concentrations in Buildings with Conditioned and Unconditioned Zones (IECCU) model, developed by the U.S. Environmental Protection Agency (USEPA), has been used to predict airborne concentrations of TCPP in indoor environments. nih.gov Such models are crucial for estimating human exposure, as indoor air and dust are significant exposure pathways. nih.gov

TCPP's presence in the atmosphere, even in remote regions like the Antarctic, the Arctic, and high mountains, suggests its potential for long-range atmospheric transport. aaqr.org This transport occurs with TCPP in the gas phase or adsorbed onto atmospheric particles. nih.govpops.int The partitioning between these phases is a key factor influencing its atmospheric residence time and transport distance. pops.int

Studies have shown that chloroalkyl-OPFRs, including TCPP, are dominant in the atmosphere and tend to partition more to the particulate phase. aaqr.org This association with particles can increase its persistence in the environment. nih.gov Meteorological conditions such as temperature, wind, and solar radiation significantly influence atmospheric processes like photodegradation, gas-particle partitioning, and deposition. aaqr.org While direct photodegradation is a potential removal pathway, the presence of atmospheric water can have a complex effect. One study revealed that water can inhibit the degradation of TCPP initiated by hydroxyl radicals, potentially prolonging its atmospheric lifetime from hours to several days. nih.gov

Deposition, both wet (in rain and snow) and dry, is the primary mechanism for removing TCPP from the atmosphere and transferring it to terrestrial and aquatic ecosystems. pops.int The deposition of airborne microplastics, which can carry adsorbed chemicals, is another potential transport pathway that is gaining research interest. researchgate.netstrath.ac.ukcodos.orgnih.gov

Table 1: Factors Influencing Atmospheric Transport and Deposition of TCPP

| Factor | Influence on TCPP Transport and Deposition | Research Findings |

| Physicochemical Properties | Governs partitioning between gas and particle phases, and atmospheric lifetime. | TCPP is a volatile compound. aaqr.org It tends to partition to the particulate phase in the atmosphere. aaqr.org |

| Meteorological Conditions | Affects transport distance, dispersion, and deposition rates. | Transport is influenced by wind speed and direction. aaqr.orgpops.int Rainfall can enhance the deposition of particle-bound TCPP. codos.org |

| Atmospheric Chemistry | Determines degradation rates and formation of transformation products. | Reaction with hydroxyl radicals is a degradation pathway. nih.gov The presence of water can inhibit this degradation. nih.gov |

| Deposition Processes | Removes TCPP from the atmosphere and deposits it onto surfaces. | Occurs through both wet and dry deposition. pops.int |

Aquatic Transport Dynamics

Once deposited into aquatic environments, the fate of TCPP is governed by its water solubility, partitioning behavior, and degradation rates. nih.govatamanchemicals.com TCPP has a relatively low water solubility and a log octanol-water partition coefficient (Log Kow) of 2.59, indicating a moderate potential to sorb to organic matter in sediment and biota. nih.govoecd.org

Studies have detected TCPP in various water bodies, including surface water, groundwater, and drinking water. nih.gov Wastewater treatment plants are considered a significant source of TCPP in natural waters. nih.gov In aquatic systems, TCPP can be transported in the water column or partition to sediment. acs.org Dated sediment cores from the Great Lakes have shown increasing depositional fluxes of TCPP over time, suggesting that sediments can act as a long-term sink and a potential secondary source of this contaminant. acs.org The concentration of TCPP in sediment has been linked to the organic carbon content of the sediment. acs.org

Degradation of TCPP in water can occur through processes like hydrolysis and photodegradation, although it is considered to be relatively recalcitrant. nih.govnih.gov Advanced oxidation processes, such as UV/H₂O₂, have been shown to effectively degrade TCPP in water through reactions with hydroxyl radicals. nih.gov

Table 2: Aquatic Transport and Fate Parameters of TCPP

| Parameter | Value/Characteristic | Significance |

| Water Solubility | 1.6 g/L | Influences its concentration in the water column. made-in-china.com |

| Log Kow | 2.59 | Indicates moderate potential for sorption to sediment and biota. nih.govoecd.org |

| Sediment Partitioning | Higher concentrations in sediment with higher organic carbon content. | Sediments act as a sink and potential long-term source. acs.org |

| Degradation | Relatively persistent in water, but can be degraded by advanced oxidation processes. | Affects its overall persistence in aquatic environments. nih.govnih.gov |

Soil Mobility and Leaching

The transport of TCPP in soil is primarily controlled by its sorption to soil particles. nih.gov Chemicals with low mobility in soil are less likely to leach into groundwater. nih.gov The sorption of organic compounds like TCPP is often related to the organic matter content of the soil. researchgate.net

Studies on the mobility of other organic compounds have shown that sorption is a key factor influencing their leaching potential. researchgate.netnih.gov For instance, the mobility of herbicides has been observed to be lower in soils with higher sorption capacities. researchgate.net Similarly, the sorption of another contaminant, TNT, was significantly increased by amending the soil with monopotassium phosphate, which in turn reduced its mobility and leachability. nih.gov

While specific data on the leaching of TCPP in different soil types is limited, its physicochemical properties suggest that it is not expected to be highly mobile in soil. nih.gov However, its presence in soil has been documented, and its uptake by plants has been observed. researchgate.netnih.gov One study found that TCPP could be taken up by pakchoi from the soil and translocated to its leaves. nih.gov This indicates that even if its mobility is limited, it can still enter the food chain through plant uptake. The bioavailability of TCPP in soil is an important factor, with one study reporting that a significant fraction of TCPP in soil was bioavailable. nih.gov

Table 3: Factors Affecting Soil Mobility and Leaching of TCPP

| Factor | Influence on TCPP in Soil | Research Insights |

| Sorption | Reduces mobility and leaching potential. | TCPP is not expected to be highly mobile in soil due to sorption. nih.gov |

| Soil Properties | Organic matter content influences sorption capacity. | Higher organic matter generally leads to greater sorption of organic compounds. researchgate.net |

| Bioavailability | The fraction of TCPP available for uptake by organisms. | A significant portion of TCPP in soil can be bioavailable. nih.gov |

| Plant Uptake | A pathway for TCPP to enter the food chain. | TCPP has been shown to be taken up by plants from the soil. nih.gov |

Ecotoxicological Research on Tcpp: Impacts on Non Human Biota

Effects on Aquatic Organisms

TCPP has been shown to be harmful to aquatic organisms. capes.gov.br Research has increasingly focused on understanding the specific toxicological effects of this compound on various species, revealing a range of adverse outcomes from the molecular to the organismal level.

Fish Models (e.g., Zebrafish, Gilthead Seabream)

Fish, as key components of aquatic ecosystems, have been central to investigating the ecotoxicology of TCPP. The zebrafish (Danio rerio) has been a primary model organism, providing extensive data on the compound's effects. Studies on the gilthead seabream (Sparus aurata), an important marine species, have also begun to shed light on the impacts of TCPP in marine environments.

Exposure to TCPP has been demonstrated to cause significant neurodevelopmental toxicity and subsequent behavioral abnormalities in fish. In zebrafish, TCPP exposure leads to abnormal locomotor behavior, including decreased activity in the dark and less sensitive responses to sound and light stimuli in larvae. nih.gov Chronic exposure in adult zebrafish has been linked to anxiety-like behavior, increased panic, and diminished capacity for discrimination and risk avoidance. nih.gov Furthermore, long-term stress from TCPP can result in unsociable and solitary behaviors, alongside severe reductions in memory and cognitive function. nih.gov The underlying molecular mechanisms for these behavioral changes are attributed to histopathological injury to the diencephalon, changes in the transcription and expression of nerve-related genes, and inhibition of acetylcholinesterase (AChE) activity. nih.gov

While extensive research on the neurodevelopmental effects of TCPP has been conducted on zebrafish, specific studies on gilthead seabream are more limited. However, research on other organophosphate flame retardants suggests that they can have neurotoxic effects on fish, including the disruption of neurotransmitter systems. cncb.ac.cn

TCPP exposure can lead to significant metabolic disruption and oxidative stress in fish. In zebrafish, TCPP has been shown to cause notable lipid metabolism dysfunction, leading to obesity and excessive lipid accumulation in the liver. nih.gov Mechanistically, TCPP induces the overexpression of genes related to adipogenesis while suppressing those involved in fatty-acid β-oxidation. nih.gov This imbalance between lipid synthesis and expenditure triggers oxidative damage and an inflammatory response by disrupting the antioxidant system. nih.gov

In juvenile gilthead seabream, dietary exposure to TCPP has been found to cause metabolic disruption and severe oxidative damage, irrespective of the exposure dose. cncb.ac.cn Biomarkers indicated effects on both antioxidant defense mechanisms, such as catalase (CAT) and glutathione (B108866) S-transferase (GST) activities, and metabolism, as seen through changes in citrate (B86180) synthase (CS) and lactate (B86563) dehydrogenase (LDH) activities. cncb.ac.cn

Interactive Table: Effects of TCPP on Metabolic and Oxidative Stress Biomarkers in Fish

| Species | Biomarker | Effect | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | Lipid Accumulation | Increased in liver | nih.gov |

| Zebrafish (Danio rerio) | Adipogenesis Genes | Over-expression | nih.gov |

| Zebrafish (Danio rerio) | Fatty-acid β-oxidation Genes | Suppressed expression | nih.gov |

| Zebrafish (Danio rerio) | Oxidative Damage | Triggered by disrupted antioxidant system | nih.gov |

| Gilthead Seabream (Sparus aurata) | Catalase (CAT) Activity | Affected | cncb.ac.cn |

| Gilthead Seabream (Sparus aurata) | Glutathione S-transferase (GST) Activity | Affected | cncb.ac.cn |

| Gilthead Seabream (Sparus aurata) | Citrate Synthase (CS) Activity | Affected | cncb.ac.cn |

| Gilthead Seabream (Sparus aurata) | Lactate Dehydrogenase (LDH) Activity | Affected | cncb.ac.cn |

| Gilthead Seabream (Sparus aurata) | Lipid Peroxidation (LPO) | Increased levels | cncb.ac.cn |

TCPP has been identified as an endocrine-disrupting chemical (EDC) with the potential to interfere with the reproductive systems of fish. nih.govnih.gov In zebrafish, exposure to TCPP can alter sex hormone balance. researchgate.net Studies on a range of organophosphate flame retardants, including TCPP, have shown that they can increase the synthesis of both 17β-estradiol (E2) and testosterone (B1683101) in H295R cells, a model for steroidogenesis. researchgate.net In zebrafish specifically, exposure to some organophosphates led to increased plasma E2 and testosterone concentrations in females, while in males, testosterone and 11-ketotestosterone (B164220) levels decreased as E2 levels rose. researchgate.net

In gilthead seabream, dietary exposure to TCPP resulted in a significant decrease in vitellogenin (VTG) content at all tested doses, suggesting a potential masculinizing effect. cncb.ac.cn EDCs can have wide-ranging effects on fish reproduction, including altered sex ratios and impaired reproductive success, by mimicking or blocking hormonal signals. nih.govnih.gov

Exposure to TCPP during early life stages can lead to developmental malformations and reduced survival in fish. In zebrafish embryos, exposure to TCPP has been shown to decrease hatching rates by up to 33.3% and increase malformation rates from 15% to 50%. nih.gov These malformations can include hair cell defects and structural deformities of the neuromast, a sensory organ in fish. nih.gov However, some studies have found no significant effects on embryonic survival or development in zebrafish at certain concentrations. researchgate.net In gilthead seabream, high concentrations of TCPP in the diet have been shown to negatively affect growth. cncb.ac.cn While specific studies on TCPP-induced developmental malformations in this species are limited, research on other environmental stressors has shown that factors like temperature can be associated with the development of skeletal abnormalities. researchgate.net

Interactive Table: Developmental and Survival Effects of TCPP in Fish

| Species | Endpoint | Observation | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | Hatching Rate | Decreased by up to 33.3% | nih.gov |

| Zebrafish (Danio rerio) | Malformation Rate | Increased from 15% to 50% | nih.gov |

| Zebrafish (Danio rerio) | Specific Malformations | Hair cell defects, neuromast deformity | nih.gov |

| Gilthead Seabream (Sparus aurata) | Growth | Affected by high concentrations | cncb.ac.cn |

Microalgae Species Sensitivity and Growth Inhibition

Microalgae, as primary producers in aquatic food webs, are also susceptible to the toxic effects of TCPP. Studies have shown that TCPP can adversely affect the growth of various microalgae species, with sensitivity varying among them.

Research has demonstrated that both freshwater and marine microalgae are significantly affected by TCPP exposure. All tested microalgae species showed adverse effects on their growth within the first 24 hours of exposure. Among freshwater species, Chlorococcum sp. was identified as the most sensitive. In marine species, Dunaliella tertiolecta and Tisochrysis lutea were both significantly impacted by TCPP. The growth inhibition can be substantial, in some cases reaching 100%. According to established toxicity categories, TCPP is considered highly toxic to Chlorococcum sp., toxic to Dunaliella tertiolecta, and harmful to Scenedesmus rubescens and Tisochrysis lutea.

Interactive Table: Sensitivity of Microalgae Species to TCPP

| Species | Environment | Sensitivity/Effect | Reference |

|---|---|---|---|

| Chlorococcum sp. | Freshwater | Highly sensitive, significant growth inhibition | |

| Scenedesmus rubescens | Freshwater | Harmful, lower growth rates | |

| Dunaliella tertiolecta | Marine | Toxic, significantly affected growth | |

| Tisochrysis lutea | Marine | Harmful, significantly affected growth |

Marine Invertebrates (e.g., Ciona intestinalis)

Tris(1-chloro-2-propyl) phosphate (B84403) (TCPP), a widely used chlorinated organophosphorus flame retardant, has been identified as a significant contaminant in marine environments. nih.govunimi.it Its impact on marine invertebrates, which are crucial components of benthic communities, has been the subject of ecotoxicological research. nih.govresearchgate.net The ascidian Ciona intestinalis serves as a reliable model organism for these studies. nih.govunimi.it

Embryogenesis and Nervous System Development Impacts

Exposure to TCPP has been shown to have detrimental effects on the embryonic development of Ciona intestinalis. nih.govunimi.it Research indicates that this pollutant disrupts both muscle and nervous system development in the larvae of this marine invertebrate. nih.govunimi.itresearchgate.net The observed malformations are similar to those caused by other flame retardants in various animal models, suggesting a potential common mechanism of action. nih.govunimi.it

Studies have demonstrated a dose-dependent increase in the percentage of malformed and dead larvae with increasing TCPP concentrations. researchgate.net In one study, exposure to TCPP resulted in significant morphological abnormalities in C. intestinalis larvae. researchgate.net Another study highlighted that while TCPP specifically affected myogenesis (muscle formation) in C. intestinalis, it did not appear to impact neural differentiation. tandfonline.com However, the potential for bioaccumulation and additive toxicity from this pollutant makes these findings significant. tandfonline.com

Interestingly, a comparative study between Ciona intestinalis and a closely related species, Ciona robusta, revealed differing sensitivities to TCPP. tandfonline.com C. robusta showed a higher susceptibility to the teratogenic (developmental malformation) effects of TCPP. tandfonline.com

Table 1: Effects of TCPP on Ciona intestinalis Embryonic Development

| Endpoint | Observation | Reference |

| General Morphology | Malformations in larvae exposed to TCPP. | researchgate.netresearchgate.net |

| Developmental Success | Increased percentage of malformed and dead larvae with higher TCPP concentrations. | researchgate.net |

| Muscle Development | Altered myogenesis. | tandfonline.com |

| Nervous System Development | Disrupted nervous system development. | nih.govunimi.it |

| Neural Differentiation | No observed effects on neural differentiation. | tandfonline.com |

Bacteria (e.g., Aliivibrio fischeri, Escherichia coli)

The ecotoxicological effects of TCPP extend to the microbial level, with studies investigating its impact on various bacterial species.

Genotoxic and Cytotoxic Effects

Research has explored the genotoxic and cytotoxic effects of TCPP on bacteria, utilizing species such as Aliivibrio fischeri and various strains of Salmonella typhimurium (often used in the Ames test for mutagenicity, which can be relevant to Escherichia coli due to their prokaryotic similarities).

In studies using the bioluminescent bacterium Aliivibrio fischeri, TCPP has been classified as a "harmful" compound. mdpi.comresearchgate.netnih.gov The inhibition of bioluminescence in A. fischeri is a key indicator of toxicity. researchgate.net

Regarding genotoxicity, in vitro studies have yielded mixed results. One study evaluating the mutagenic potential of TCPP in several Salmonella typhimurium strains (TA 97a, 98, 100, 102, 104, 1535, 1537, and 1538) found no mutagenic effects, both with and without metabolic activation. bohrium.com Another study also reported a lack of mutagenic effects for TCPP in eight Salmonella strains. nih.gov

However, some research suggests potential cytotoxic effects. For instance, TCPP showed cytotoxicity in V79 hamster fibroblast cells at concentrations above 1 mM in the presence of a metabolic activation system (S9-mix). bohrium.comnih.govresearchgate.net Yet, it did not induce DNA strand breaks in the Comet assay under the same conditions. bohrium.comnih.govresearchgate.net

Table 2: Genotoxic and Cytotoxic Effects of TCPP on Bacteria

| Organism | Test | Finding | Reference |

| Aliivibrio fischeri | Bioluminescence Inhibition | Classified as "harmful". | mdpi.comresearchgate.netnih.gov |

| Salmonella typhimurium | Ames Test | No mutagenic potential observed in multiple strains. | bohrium.comnih.gov |

Effects on Avian Species (e.g., Chicken Embryos)

The impact of TCPP on avian species has been investigated using chicken embryos as a model organism. These studies provide insights into the developmental toxicity and endocrine-disrupting potential of this flame retardant.

Developmental Toxicity and Pipping Success

In ovo exposure to TCPP has been shown to affect the development of chicken embryos. While one study found that TCPP did not reduce pipping success (the process of the chick breaking through the eggshell), it did significantly delay pipping at certain concentrations. researchgate.netoup.com This study also observed a reduction in tarsus (lower leg bone) length at the highest dose. researchgate.netoup.com

Other research on a similar compound, tris(2-chloroisopropyl) phosphate (TCIPP), also demonstrated significant developmental toxicity in early chicken embryos, including reduced survival rates and decreases in various body measurements. nih.goveurekalert.org Studies on another related compound, tris(2-chloroethyl) phosphate (TCEP), also showed reduced survival rates and developmental delays in chicken embryos. nih.gov

Thyroid Hormone Axis Disruption

Evidence suggests that TCPP can disrupt the thyroid hormone (TH) axis, which is critical for normal growth and development in birds. oup.com One study found that TCPP exposure induced the expression of hepatic genes associated with the TH pathway, such as Type I deiodinase. researchgate.netoup.com

While the direct effect of TCPP on plasma thyroid hormone levels was not as pronounced as that of another flame retardant, TDCPP, the observed phenotypic responses to TCPP exposure may still be linked to disruptions in the TH axis. oup.com

Table 3: Effects of TCPP on Chicken Embryos

| Endpoint | Observation | Reference |

| Pipping Success | No reduction in success, but significant delay at certain concentrations. | researchgate.netoup.com |

| Development | Reduced tarsus length at high doses. | researchgate.netoup.com |

| Thyroid Hormone Pathway | Induced expression of hepatic genes related to the TH pathway (e.g., Type I deiodinase). | researchgate.netoup.com |

Gene Expression Alterations related to Xenobiotic Metabolism

Research has shown that TCPP can significantly alter the expression of genes involved in the metabolism of foreign substances (xenobiotics) in aquatic organisms. In a study on avian hepatocytes, exposure to TCPP led to a significant upregulation of CYP2H1 and CYP3A37, genes responsible for phase I metabolism, by 4- to 8-fold and 13- to 127-fold, respectively. flemingcollege.ca Similarly, the expression of UGT1A9, a gene involved in phase II metabolism, was increased by 3.5- to 7-fold. flemingcollege.ca These findings suggest that organisms enhance their metabolic machinery to detoxify and eliminate TCPP.

In the marine mussel Mytilus galloprovincialis, exposure to TCPP resulted in altered expression of genes related to the immune system. nih.gov Specifically, there was a down-regulation of lysozyme (B549824) gene expression, indicating an inhibition of innate immunity. nih.gov Conversely, genes such as TLR, galectin, PGRP, and LITAF, which are involved in immune stress responses, showed a dose-dependent increase in expression. nih.gov

A study on the HepG2 cell line, a human liver cell model, demonstrated that TCPP exposure can decrease the expression and activity of several cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP1B1/CYP2B. researchgate.net This inhibition of key detoxification enzymes could have significant health implications. researchgate.net

Interactive Table: Gene Expression Alterations in Response to TCPP Exposure

| Organism/Cell Line | Gene | Change in Expression | Reference |

| Avian Hepatocytes | CYP2H1 | Upregulation (4- to 8-fold) | flemingcollege.ca |

| Avian Hepatocytes | CYP3A37 | Upregulation (13- to 127-fold) | flemingcollege.ca |

| Avian Hepatocytes | UGT1A9 | Upregulation (3.5- to 7-fold) | flemingcollege.ca |

| Mytilus galloprovincialis | Lysozyme | Down-regulation | nih.gov |

| Mytilus galloprovincialis | TLR, galectin, PGRP, LITAF | Upregulation (dose-dependent) | nih.gov |

| HepG2 cells | CYP1A1, CYP1A2, CYP1B1/CYP2B | Down-regulation | researchgate.net |

Mammalian Ecotoxicology Studies

Liver as a Target Organ

The liver has been identified as a primary target organ for TCPP toxicity in mammalian studies. In vitro studies using human liver microsomes have shown that TCPP is metabolized in the liver, with bis(2-chloro-isopropyl) phosphate (BCIPP) being the major metabolite. nih.gov Research on zebrafish, a model organism often used to predict mammalian responses, revealed that TCPP exposure caused significant lipid metabolism dysfunction, leading to excessive lipid accumulation in the liver. nih.gov This was associated with the over-expression of genes related to adipogenesis and the suppression of genes involved in fatty-acid β-oxidation. nih.gov

Furthermore, studies in chicken embryos exposed to a related compound, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), showed evidence of liver dysfunction, including elevated circulating bile acid levels. nih.gov Gene expression analysis in these embryos suggested a state of cholestatic liver/biliary fibrosis and disrupted lipid and steroid metabolism. nih.gov

Thymic Involution in Offspring

While direct studies on TCPP and thymic involution in offspring are limited, research on related organophosphate flame retardants provides some insight. Developmental exposure to these compounds has been shown to cause overt toxicity. mdpi.com For instance, a study on the developmental toxicity of TCPP in rats did not report teratogenic effects, and the growth and post-natal development of the offspring did not show any effects from the administration of TCPP to the dams. oecd.org However, the potential for more subtle immunotoxic effects, such as thymic involution, warrants further investigation, especially considering the known immune system alterations caused by TCPP in other organisms. nih.gov

Mechanisms of Ecotoxicity

Oxidative Stress Induction

A key mechanism underlying the ecotoxicity of TCPP is the induction of oxidative stress. nih.gov Studies across various organisms have consistently demonstrated that TCPP exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.

In the marine mussel Mytilus galloprovincialis, TCPP exposure significantly enhanced the production of ROS. nih.gov Similarly, in the marine alga Phaeodactylum tricornutum, exposure to the related compound TDCPP led to elevated levels of ROS and lipid peroxidation, despite the stimulation of antioxidant enzymes like glutathione peroxidase and glutathione reductase. researchgate.net

Research on zebrafish has also shown that TCPP-induced lipid metabolism dysfunction triggers oxidative damage by disrupting the antioxidant system. nih.gov In the mussel Mytilus coruscus, co-exposure to TCPP and biodegradable polylactic acid microplastics resulted in significantly increased oxidative stress. nih.gov

Interactive Table: Indicators of Oxidative Stress Induced by TCPP and Related Compounds

| Organism | Compound | Observed Effect | Reference |

| Mytilus galloprovincialis | TCPP | Enhanced reactive oxygen species production | nih.gov |

| Phaeodactylum tricornutum | TDCPP | Elevated levels of reactive oxygen species and lipid peroxidation | researchgate.net |

| Zebrafish (Danio rerio) | TCPP | Oxidative damage due to disrupted antioxidant system | nih.gov |

| Mytilus coruscus | TCPP | Significantly increased oxidative stress | nih.gov |

DNA Damage and Genotoxicity

TCPP has been shown to possess genotoxic potential, causing damage to the genetic material of exposed organisms. A study on human peripheral blood mononuclear cells (PBMCs) revealed that TCPP induced DNA breaks and alkali-labile sites. nih.gov Although the cells were able to effectively repair this damage within a 120-minute period, the initial insult indicates a genotoxic effect. nih.gov Furthermore, TCPP was found to decrease the level of DNA methylation in these cells. nih.gov

While a study cited by the OECD concluded that TCPP is not genetically active, other research contradicts this, highlighting the need for further investigation into its genotoxic potential. oecd.org The observed DNA damage in human cells suggests that TCPP could pose a risk to the genetic integrity of aquatic and terrestrial organisms. nih.gov

Endocrine System Modulation

TCPP has been identified as a potential endocrine-disrupting compound, capable of interfering with hormonal systems in various organisms. nih.govresearchgate.net Research has shown that TCPP and its related compounds can interact with crucial hormone receptors and signaling pathways, leading to adverse effects on reproduction, development, and metabolism. nih.gov